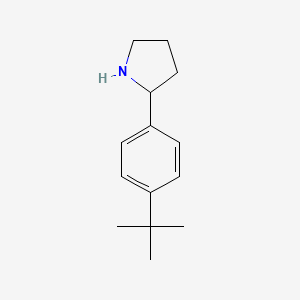

2-(4-Tert-butylphenyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Catalysis Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged structural motif in both natural products and synthetic molecules. nih.govnih.gov Its prevalence stems from its unique conformational flexibility, often described as "pseudorotation," which allows it to adopt various puckered conformations. nih.gov This dynamic nature enables pyrrolidine-containing molecules to effectively explore three-dimensional space, a crucial attribute for biological activity and catalytic applications. nih.govacs.org

In the realm of organic synthesis, pyrrolidine scaffolds serve as versatile building blocks for the construction of more complex molecular architectures. nih.gov Their utility is further amplified in the field of asymmetric catalysis, where chiral pyrrolidine derivatives have become indispensable organocatalysts. nih.govbenthamdirect.com These catalysts, often derived from readily available sources like proline, can facilitate a wide range of chemical transformations with high levels of stereocontrol, offering an environmentally benign alternative to traditional metal-based catalysts. nih.gov The development of novel synthetic methodologies to access functionalized pyrrolidines remains an active area of research, with techniques such as gold-catalyzed tandem reactions and multicomponent reactions continually expanding the synthetic chemist's toolkit. acs.orgbeilstein-journals.org

The significance of the pyrrolidine core is underscored by its presence in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govfrontiersin.org Researchers are continuously exploring new applications for pyrrolidine derivatives, including their use as ligands for transition metals and as key components in the development of novel therapeutic agents. nih.govfrontiersin.org

Academic Relevance of 2-Arylpyrrolidines in Contemporary Chemical Research

Within the broader class of pyrrolidines, the 2-arylpyrrolidine framework has garnered considerable attention from the academic community. These compounds, which feature an aromatic ring directly attached to the second position of the pyrrolidine ring, are frequently found in biologically active molecules. nih.gov The synthesis of 2-arylpyrrolidines is a key focus, with researchers developing innovative methods such as copper-catalyzed intermolecular carboamination of vinylarenes to access these valuable structures from readily available starting materials. nih.gov

The academic interest in 2-arylpyrrolidines is also driven by their potential as chiral catalysts and organocatalysts. umich.edu The presence of the aryl group can significantly influence the steric and electronic properties of the pyrrolidine catalyst, allowing for fine-tuning of its reactivity and selectivity in various asymmetric transformations. beilstein-journals.org For instance, new pyrrolidine-based organocatalysts bearing bulky substituents at the C2 position have been synthesized and shown to be effective in Michael addition reactions. beilstein-journals.org

Furthermore, the exploration of 2-arylpyrrolidines contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and stereochemical control. Studies involving radical clock experiments have provided insights into the pathways of copper-catalyzed reactions for synthesizing these compounds. nih.gov The continuous development of synthetic methods and the investigation of their catalytic applications ensure that 2-arylpyrrolidines will remain a vibrant area of contemporary chemical research.

Scope and Emerging Trends in the Study of 2-(4-Tert-butylphenyl)pyrrolidine Structures

The specific compound, this compound, and its derivatives represent a focused area of study within the larger field of 2-arylpyrrolidines. The introduction of a tert-butyl group onto the phenyl ring offers a unique steric and electronic profile that can be exploited in various chemical applications.

Emerging trends in the study of these structures include their application in asymmetric catalysis. The bulky tert-butyl group can create a well-defined chiral pocket around the catalytic center, potentially leading to high levels of enantioselectivity in chemical reactions. For example, ligands such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), which shares a similar structural element, have proven effective in asymmetric conjugate additions. beilstein-journals.org This suggests that this compound-based catalysts could also exhibit valuable catalytic properties.

Research is also directed towards the development of efficient and scalable synthetic routes to access these compounds. The synthesis of related structures often involves multi-step procedures, and the development of more streamlined and cost-effective methods is a key objective. beilstein-journals.org Furthermore, the investigation of the physical and chemical properties of this compound, such as its molecular formula (C₁₄H₂₁N) and predicted collision cross-section values, provides fundamental data for its characterization and potential applications. uni.lu The exploration of its derivatives and their incorporation into larger molecular frameworks, such as in the synthesis of polyurethane materials, represents another avenue of current research. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBLTILAHRPXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-16-0 | |

| Record name | 2-(4-tert-butylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Tert Butylphenyl Pyrrolidine Frameworks

Enantioselective and Diastereoselective Synthesis Approaches

The stereochemical control in the synthesis of 2-(4-tert-butylphenyl)pyrrolidine is of paramount importance, as the biological activity and catalytic efficiency of chiral molecules are often dependent on their specific stereoisomers. The following sections describe key asymmetric strategies to access enantioenriched forms of this pyrrolidine (B122466) derivative.

Chiral Auxiliary-Mediated Strategies (e.g., N-tert-Butanesulfinyl Imine Chemistry)

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. One of the most successful and widely used chiral auxiliaries for the synthesis of chiral amines and their derivatives is tert-butanesulfinamide. rsc.orgresearchgate.netspringernature.com The general approach involves the condensation of the chiral auxiliary with a suitable aldehyde to form an N-tert-butanesulfinyl imine, which then undergoes diastereoselective nucleophilic addition. nih.govresearchgate.net Subsequent removal of the auxiliary group reveals the chiral amine.

A general and efficient method for the asymmetric synthesis of 2-substituted pyrrolidines using this strategy has been reported. rsc.org The key step is the diastereoselective addition of a Grignard reagent, prepared from 2-(2-bromoethyl)-1,3-dioxane, to an N-tert-butanesulfinyl aldimine. rsc.org For the synthesis of this compound, this would involve the reaction of the Grignard reagent with the N-tert-butanesulfinyl imine derived from 4-tert-butylbenzaldehyde. The resulting sulfinamide product can then be converted into the target pyrrolidine in a single step. rsc.org

The high diastereoselectivity of the Grignard addition is attributed to a rigid, six-membered chair-like transition state where the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the sulfinyl moiety effectively shields one face of the imine, directing the nucleophilic attack to the opposite face. nih.gov

Table 1: Asymmetric Synthesis of 2-Arylpyrrolidines using N-tert-Butanesulfinyl Imine Chemistry This table presents data for the synthesis of analogous 2-arylpyrrolidines to illustrate the general effectiveness of the method.

| Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Phenyl | 95 | 96:4 |

| 4-Methoxyphenyl | 96 | 97:3 |

| 4-Chlorophenyl | 94 | 95:5 |

| 2-Naphthyl | 93 | 98:2 |

Data is generalized from findings for the synthesis of 2-substituted pyrrolidines. rsc.org

Organocatalytic Asymmetric Synthetic Pathways

Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. nih.govdocumentsdelivered.com These catalysts have been extensively used in the enantioselective synthesis of substituted pyrrolidines. nih.gov

The synthesis of 2-substituted pyrrolidines can be achieved through organocatalytic Michael additions of aldehydes or ketones to nitroalkenes, followed by cyclization. nih.gov For the synthesis of this compound, a potential pathway would involve the Michael addition of a suitable four-carbon aldehyde or ketone to 1-nitro-4-tert-butylbenzene, catalyzed by a proline-derived organocatalyst.

The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst. In a typical proline-catalyzed Michael addition, the catalyst forms an enamine with the donor molecule, which then attacks the nitroalkene. The catalyst's stereochemistry dictates the facial selectivity of the attack, leading to the formation of an enantioenriched product.

While specific data for the organocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the general success of proline-based catalysts in constructing chiral pyrrolidine rings from various substrates underscores the potential of this approach. nih.govnih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a versatile and efficient means to construct complex molecular architectures with high levels of stereocontrol. Several transition metals, including palladium and rhodium, have been employed in the asymmetric synthesis of pyrrolidines. nih.gov

Palladium-catalyzed reactions, such as the asymmetric arylation of C-H bonds, represent a powerful strategy for the synthesis of 2-arylpyrrolidines. This approach avoids the pre-functionalization of the pyrrolidine ring.

Rhodium-catalyzed asymmetric C-H insertion reactions have also been developed for the synthesis of substituted pyrrolidines. nih.gov These reactions typically involve the decomposition of a diazo compound in the presence of a chiral rhodium catalyst to generate a rhodium carbene, which then undergoes an intramolecular C-H insertion to form the pyrrolidine ring. The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center. nih.gov

Although a specific example detailing the transition metal-catalyzed synthesis of this compound with comprehensive data is not available in the provided search results, the versatility of these methods for related C2-symmetrical pyrrolidines has been demonstrated. nih.gov For instance, rhodium(II)-catalyzed C-H insertions into N-Boc-pyrrolidine have yielded C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.gov

Biocatalytic Construction of Chiral Pyrrolidines

Biocatalysis has become an increasingly important tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental impact. nih.govox.ac.uk Enzymes such as transaminases, hydrolases, and oxidoreductases have been successfully employed in the synthesis of chiral amines and their derivatives. nih.govmdpi.com

Transaminases, in particular, have shown great promise for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Engineered transaminases with broad substrate scope and high enantioselectivity are now available. A potential biocatalytic route to (R)- or (S)-2-(4-tert-butylphenyl)pyrrolidine could involve the asymmetric amination of a suitable keto-precursor using a stereocomplementary pair of transaminases.

Furthermore, engineered cytochrome P450 enzymes have been utilized for the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines. This method involves the enzymatic generation of a nitrene intermediate which then inserts into a C-H bond to form the pyrrolidine ring with good enantioselectivity.

While a specific biocatalytic process for the synthesis of this compound has not been detailed in the reviewed literature, the advances in enzyme engineering and the successful application of biocatalysts for the synthesis of other chiral pyrrolidines suggest that this is a viable and promising approach. nih.govresearchgate.net

Novel Ring-Forming Reactions and Cascade Processes

The development of novel ring-forming reactions and cascade processes provides more efficient and atom-economical routes to complex cyclic molecules like pyrrolidines.

Aziridine (B145994) Ring Expansion Methodologies

The ring strain inherent in aziridines makes them versatile intermediates for the synthesis of larger nitrogen-containing heterocycles. researchgate.net The ring expansion of aziridines to pyrrolidines can be achieved through various methods, often involving the opening of the aziridine ring by a nucleophile, followed by intramolecular cyclization.

One reported methodology involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These intermediates can then be further transformed into variously substituted pyrrolidines. osaka-u.ac.jpnih.gov

Another approach is the copper-catalyzed ring expansion of vinyl aziridines, which provides access to 3-pyrrolines. thieme.de These can subsequently be reduced to the corresponding pyrrolidines.

While a direct application of these methods for the synthesis of this compound is not explicitly described in the provided search results, the ring expansion of appropriately substituted aziridine precursors represents a plausible synthetic strategy. For instance, the ring expansion of a vinyl aziridine derived from 4-tert-butylstyrene (B155148) could potentially lead to the target compound.

Cycloaddition Reactions in Pyrrolidine Synthesis

The construction of the pyrrolidine ring via cycloaddition reactions, particularly the [3+2] cycloaddition, represents a powerful and atom-economical approach. wikipedia.org The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is a cornerstone of this strategy, enabling the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.orgrsc.org

In this context, the azomethine ylide acts as the three-atom component. These ylides are often generated in-situ, for example, through the thermal or metal-catalyzed ring-opening of aziridines or via the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. acs.orgmdpi.com For the synthesis of a this compound framework, the reaction would involve an azomethine ylide and a dipolarophile such as 4-tert-butylstyrene.

Key research findings in this area include:

Catalysis and Stereocontrol : The use of metal catalysts, such as silver acs.orgnih.gov or copper, can significantly influence the course and stereochemical outcome of the cycloaddition. Chiral ligands can be employed to induce enantioselectivity, while chiral auxiliaries, like the N-tert-butanesulfinyl group, can direct the diastereoselectivity of the reaction, yielding densely substituted pyrrolidines with high precision. acs.orgnih.gov The (S)-configuration of the sulfinyl group, for instance, has been shown to induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org

Reaction Scope : The versatility of this method allows for a wide range of substituents on both the azomethine ylide and the alkene, accommodating various functional groups. rsc.org This flexibility is critical for creating a library of derivatives based on the core pyrrolidine structure. Studies have successfully tested a selection of aryl-substituted imino esters with both electron-donating and electron-withdrawing groups, achieving moderate to good yields and high diastereoselectivity. acs.org

Mechanism : The reaction is generally understood to proceed through a concerted pericyclic mechanism, as initially proposed by Huisgen, although stepwise diradical mechanisms have also been considered. researchgate.net The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. wikipedia.org

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Yield | Stereoselectivity (dr) | Ref |

| N-metalated azomethine ylide | Substituted Alkenes | AgOAc/Cu(OTf)₂ /L | High | High | rsc.org |

| (S)-N-tert-butanesulfinyl imine + α-imino ester | Various Alkenes | Ag₂CO₃, Toluene, rt | 30-83% | Good to Excellent | acs.org |

| Isatin + N-methylglycine | (E)-3-aryl-acrylonitriles | Ethanol, reflux | Moderate to Excellent | Dependent on aryl substituent | acs.org |

Reductive Amination and Related Cyclization Strategies

Reductive amination provides a direct and efficient pathway to N-substituted pyrrolidines. nih.gov A particularly effective strategy for constructing the this compound ring involves the cyclization of a 1,4-dicarbonyl compound with a primary amine.

A prominent method is the successive reductive amination of diketones via transfer hydrogenation. nih.gov This process typically involves the reaction of a 1,4-diketone with an aniline (B41778) derivative in the presence of an iridium catalyst. The reaction proceeds through the formation of a C=N intermediate, which is subsequently reduced to form the C-N bond, with water as the only byproduct. nih.gov This approach is valued for its operational simplicity and the potential to use environmentally benign solvents like water. nih.gov

Another advanced strategy employs transaminase (TA) enzymes. In a transaminase-triggered cyclization, an ω-chloro ketone can react with an amine donor, such as isopropylamine, catalyzed by a stereocomplementary transaminase. acs.org This biocatalytic method allows for access to both enantiomers of the target 2-substituted pyrrolidine with high enantiomeric excess (>95% ee). acs.org The reaction involves the enzymatic formation of an amine from the ketone, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.

| Amine Precursor | Carbonyl Precursor | Catalyst/Reducing Agent | Yield | Key Features | Ref |

| Anilines | 1,4-Diketones | Iridium-catalyst / Formic Acid | Good to Excellent | Successive reductive amination; can be performed in water. | nih.gov |

| Isopropylamine (donor) | ω-Chloroketones | Transaminase (ATA) | 10-90% | Enantio-complementary; access to both (R) and (S) enantiomers. | acs.org |

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring

Once the this compound core is synthesized, its further functionalization in a controlled manner is essential for generating structural diversity. Research has focused on the selective activation of C–H bonds at various positions on the pyrrolidine ring.

C(4) Arylation : A palladium-catalyzed C(4)–H arylation of pyrrolidine derivatives has been developed using an aminoquinoline (AQ) directing group attached at the C(3) position. acs.org This method achieves the selective synthesis of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. The conditions are notable for being silver-free and using an inexpensive base like K₂CO₃. acs.org

α-C–H Functionalization : The direct arylation of the α-position (C2 or C5) of the pyrrolidine ring can be achieved through redox-neutral methods. nih.gov One approach uses a quinone monoacetal as an oxidant, which facilitates the formation of an N-acyliminium ion intermediate. This intermediate is then trapped by an aryl nucleophile, such as an arylboronic acid, to yield the α-aryl-substituted pyrrolidine. nih.gov

Regioselective Lithiation : The regioselectivity of lithiation on a 2-aryl-heterocycle can be controlled by the nature of the substituent on the nitrogen atom. For the related 2-arylazetidines, it has been shown that N-alkyl substituents direct lithiation to the ortho-position of the aryl ring, while an N-Boc protecting group directs the lithiation to the benzylic α-position of the ring. rsc.org This principle highlights a potential strategy for selectively functionalizing either the aryl moiety or the pyrrolidine ring of this compound.

Haloamination : Stereoselective haloamination of olefin amides using catalysts like amino-thiocarbamate can produce highly functionalized pyrrolidines, such as 2-substituted 3-bromopyrrolidines, with excellent enantioselectivity (up to 99% ee). mdpi.com This method constructs and functionalizes the ring simultaneously.

Synthetic Routes for Tailoring the Tert-butylphenyl Moiety and its Derivatives

The 4-tert-butylphenyl group is typically introduced using precursors that are amenable to standard organic reactions, most notably cross-coupling reactions.

The most common building block for this purpose is 4-tert-butylphenylboronic acid. innospk.comsigmaaldrich.com This compound is a stable, crystalline solid that is commercially available or can be synthesized. innospk.comsigmaaldrich.com It serves as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone technique for forming carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound. innospk.com The synthesis of a this compound precursor could thus involve the palladium-catalyzed coupling of 4-tert-butylphenylboronic acid with a suitably functionalized heterocyclic partner.

The synthesis of the boronic acid itself can be achieved from 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene via reaction with trimethyl borate (B1201080) in the presence of magnesium. researchgate.net

Substituent Effects on Synthetic Efficiency and Stereocontrol

The electronic nature of substituents on the aromatic ring can profoundly impact reaction outcomes. Research into the synthesis of 2-aryl pyrrolidines has provided detailed insights into these effects.

In transaminase-catalyzed cyclizations, the presence of electron-withdrawing groups (e.g., chloride, fluoride) at the para-position of the phenyl ring was found to be beneficial, increasing the reaction yield. acs.org This is likely due to the increased electrophilicity of the carbonyl group in the ketone precursor, enhancing its reactivity. acs.org Conversely, an electron-donating methoxy (B1213986) group led to a decreased yield. acs.org

In other metal-catalyzed reactions, such as the Ru(II)-catalyzed functionalization of 2-arylquinolin-4(1H)-ones, a broad scope of substituents on the C2-phenyl ring was tolerated. Both electron-donating and electron-withdrawing groups at the para, meta, and ortho positions reacted smoothly to furnish the desired products in moderate to very good yields. acs.org Such studies are crucial for predicting the success of synthesizing derivatives of this compound with additional functional groups on the aromatic ring.

| Reaction Type | Substituent Position | Substituent Type | Effect on Yield/Reactivity | Ref |

| Transaminase-Catalyzed Cyclization | para | Electron-withdrawing (Cl, F) | Increased Yield | acs.org |

| Transaminase-Catalyzed Cyclization | para | Electron-donating (OCH₃) | Decreased Yield | acs.org |

| Transaminase-Catalyzed Cyclization | meta | Fluoro (F) | Decreased Yield | acs.org |

| Ru(II)-Catalyzed C5 Functionalization | ortho, meta, para | EWG & EDG | Generally well-tolerated (49-78% yields) | acs.org |

Incorporation of Diverse Aromatic and Aliphatic Fragments

The synthetic methodologies used to create the pyrrolidine scaffold are highly adaptable, allowing for the incorporation of a wide array of different chemical groups at the 2-position, not limited to the 4-tert-butylphenyl moiety.

The flexibility of the 1,3-dipolar cycloaddition allows for the use of various aromatic and aliphatic aldehydes in the in-situ generation of azomethine ylides, leading to diverse 2-substituted pyrrolidines. rsc.org Similarly, reductive amination strategies can employ a range of substituted anilines and diketones to produce a library of N-aryl-substituted pyrrolidines. nih.gov

Furthermore, palladium-catalyzed coupling reactions are not limited to a single type of arylboronic acid. Stepwise Suzuki-Miyaura couplings have been used to create differentially arylated pyrroles, demonstrating a powerful strategy for introducing multiple, distinct aryl groups onto a heterocyclic core. researchgate.net This same principle can be applied to pyrrolidine synthesis, enabling the construction of complex molecules with tailored electronic and steric properties. The development of methods for synthesizing enantioenriched 2,2-disubstituted pyrrolidines via sequential allylic alkylation and ring contraction further expands the toolbox for creating novel structures with quaternary stereocenters. nih.gov

Mechanistic Investigations and Catalytic Applications in Chemical Transformations

Elucidation of Reaction Mechanisms for 2-(4-Tert-butylphenyl)pyrrolidine Formation

The synthesis of 2-arylpyrrolidines, including this compound, can be achieved through several synthetic strategies. One common approach involves the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. A notable method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes, which provides a direct route to 2-arylpyrrolidines.

Another powerful strategy for the formation of the pyrrolidine (B122466) ring is the 1,3-anionic cycloaddition. In a study on the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine, the reaction was found to proceed as a pseudo-first order consecutive reaction. rsc.org This involves the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the pyrrolidine ring. rsc.org The rate of this reaction is influenced by the nature of the substituents on the aromatic rings of the reactants. rsc.org

Furthermore, palladium-catalyzed carboamination and carboalkoxylation of alkenes with (hetero)arylthianthrenium triflates has been shown to produce pyrrolidine derivatives. Mechanistic studies suggest that this transformation proceeds via a syn-heteropalladation pathway.

Fundamental Studies on Chiral Induction and Stereocontrol in Syntheses

The development of stereoselective methods for the synthesis of enantioenriched pyrrolidines is of paramount importance, particularly for their application in asymmetric catalysis. A variety of strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring and the introduction of substituents.

One effective method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This approach has proven to be general and efficient for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine.

Another strategy employs the catalytic asymmetric C–H insertion of carbenes. The use of rhodium(II) catalysts with donor-acceptor diazo precursors can lead to the formation of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantioselectivity and diastereoselectivity. nih.gov The direct difunctionalization of the pyrrolidine moiety represents a streamlined approach to accessing these valuable chiral scaffolds. nih.gov

Furthermore, the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines can be achieved through a Wacker-type aerobic oxidative cyclization of alkenes with tert-butanesulfinamide nucleophiles. cnr.it This palladium(II)-catalyzed reaction is the first example of the metal-catalyzed addition of sulfinamide nucleophiles to alkenes. cnr.it The stereochemical outcome of the cyclization is influenced by the stereocenters present in the starting material. cnr.it

Development and Evaluation of this compound Derivatives as Ligands and Catalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.gov Derivatives of this compound have been developed and evaluated for their performance in a range of chemical transformations.

Principles of Chiral Ligand Design for Asymmetric Catalysis

The design of effective chiral ligands for asymmetric catalysis relies on several key principles. The ligand should create a well-defined and rigid chiral environment around the metal center, which allows for effective discrimination between the two enantiotopic faces of the substrate. C2-symmetric ligands are often employed as they can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. researchgate.net

The steric and electronic properties of the ligand are crucial. Bulky substituents can create a more sterically demanding environment, which can enhance enantioselectivity by forcing the substrate to approach the metal center in a specific orientation. The electronic nature of the ligand can influence the reactivity of the metal catalyst. In the context of this compound-based ligands, the tert-butyl group provides significant steric bulk, while the phenyl ring's electronic properties can be modulated by further substitution.

Performance of this compound-Based Catalysts in Specific Transformations

Derivatives of this compound have been successfully employed as catalysts in a variety of asymmetric transformations. For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives bearing a β-aminoalcohol moiety have been used as chiral ligands in the addition of diethylzinc (B1219324) to aryl aldehydes. chemrxiv.org These reactions can produce secondary alcohols with high chemical yields and enantiomeric excesses. chemrxiv.org

The following interactive table summarizes the performance of a representative pyrrolidine-based catalyst in the asymmetric addition of diethylzinc to various benzaldehydes.

| Aryl Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Benzaldehyde | 90 | 85 | R |

| p-Chlorobenzaldehyde | 92 | 90 | R |

| m-Chlorobenzaldehyde | 88 | 82 | R |

| p-Methylbenzaldehyde | 95 | 88 | R |

Influence of Steric and Electronic Parameters of the Tert-butylphenyl Group on Catalytic Activity

The tert-butyl group on the phenyl ring of this compound exerts a significant influence on the catalytic activity and stereoselectivity of its derivatives. This bulky group plays a crucial role in creating a defined chiral pocket around the active site of the catalyst. nih.gov

From an electronic standpoint, the tert-butyl group is an electron-donating group through induction. This can influence the electron density at the metal center in a coordinated ligand, thereby affecting the catalytic activity. However, the steric effects of the tert-butyl group are often considered to be the dominant factor in determining the stereochemical outcome of the catalyzed reaction. nih.govresearchgate.netresearchgate.net

Reaction Kinetics Studies of Catalytic Processes Involving Pyrrolidine Derivatives

Understanding the kinetics of a catalytic reaction is essential for optimizing reaction conditions and elucidating the reaction mechanism. Kinetic studies of catalytic processes involving pyrrolidine derivatives have provided valuable insights into their mode of action.

For instance, kinetic studies on the thermolysis of 2-[4-(chloro-tert-butyl)phenyl]propan-2-yl hydroperoxide have been conducted to understand the mechanism of this process. In the context of organocatalysis, kinetic investigations of reactions catalyzed by pyrrolidine-based catalysts have revealed that the rate-limiting step can vary depending on the specific transformation. nih.gov

Theoretical and Computational Chemistry Approaches to 2 4 Tert Butylphenyl Pyrrolidine Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 2-(4-tert-butylphenyl)pyrrolidine at the atomic level. These methods allow for the precise determination of molecular geometries, electronic charge distributions, and energy levels, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying pyrrolidine-containing systems due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the geometry of the ground state of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the preferred three-dimensional arrangement of the molecule.

In studies of related substituted pyrrolidines, various DFT methods and basis sets have been benchmarked to ensure the accuracy of the calculated geometries and energies. For instance, in the conformational analysis of difluorinated pyrrolidines, a benchmark study comparing different DFT functionals (B3LYP-D3BJ, ωB97XD, and PBEPBE) with various basis sets (DGTZVP and 6-311++G**) was conducted to achieve an accurate depiction of their conformations. beilstein-journals.org Such rigorous validation is essential for obtaining reliable results.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction coordinate. By calculating the energy of transition states, chemists can predict the activation energy of a reaction, providing insight into its feasibility and rate. For example, in the synthesis of pyrrolidinedione derivatives, which also feature a pyrrolidine (B122466) ring, DFT calculations have been used to map out the entire reaction mechanism, including the identification of intermediates and transition states, and to determine the energy barriers for key steps like cyclization. beilstein-journals.org

A summary of typical DFT methods and basis sets used in the study of pyrrolidine systems is presented in the table below.

| DFT Functional | Basis Set | Application |

| B3LYP-D3BJ | DGTZVP, 6-311++G** | Conformational analysis of substituted pyrrolidines beilstein-journals.org |

| ωB97XD | 6-311+G(d,p) | Mechanistic studies of reactions involving pyrrolidines |

| PBEPBE | DGTZVP | Geometric optimization of pyrrolidine derivatives beilstein-journals.org |

| M06-2X | - | Studying potential energy surfaces of reactions nih.gov |

Semiempirical Methods and Conformational Sampling

While DFT provides high accuracy, its computational cost can be a limitation for large-scale conformational searches of flexible molecules like this compound. Semiempirical methods offer a computationally less expensive alternative, making them well-suited for extensive conformational sampling. These methods use a simpler approximation of the Schrödinger equation and incorporate parameters derived from experimental data.

Molecular Modeling and Conformational Analysis for Stereochemical Prediction

The stereochemistry of the 2-substituted pyrrolidine ring is a critical determinant of its biological activity and chemical reactivity. Molecular modeling and conformational analysis are indispensable tools for predicting and understanding the preferred stereochemical outcomes of reactions and the conformational preferences of the final products.

The pyrrolidine ring is not planar and adopts puckered envelope or twisted half-chair conformations. The substituents on the ring can significantly influence this puckering and the relative orientation of the substituents. In this compound, the bulky tert-butylphenyl group at the 2-position will have a profound impact on the conformational equilibrium of the pyrrolidine ring.

Molecular modeling studies on substituted pyrrolidine derivatives have shown that the presence of certain functional groups can induce specific conformational biases. For instance, selective fluorination of the pyrrolidine ring can lead to significant conformational changes due to stereoelectronic effects. beilstein-journals.org Similarly, in a molecular modeling study of pyrrolidine derivatives as Mcl-1 inhibitors, techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations were employed to understand the structural requirements for inhibitory activity. nih.gov These studies often involve the generation of multiple conformers and the analysis of their steric and electronic properties to predict which stereoisomer will have the most favorable interactions with a biological target. nih.gov

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms for the synthesis of 2-aryl-pyrrolidines. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of all intermediates and transition states.

For the synthesis of this compound, several synthetic routes are conceivable, and computational studies can help to discriminate between different mechanistic possibilities. For example, in the copper-catalyzed synthesis of 2-arylpyrrolidines from vinyl arenes, mechanistic experiments supported by computational insights suggest a radical-based mechanism rather than one involving carbocation intermediates. nih.gov Computational studies can calculate the relative energies of intermediates in different proposed pathways (e.g., a radical pathway versus an ionic pathway) to determine the most energetically favorable route.

Furthermore, computational studies can elucidate the factors controlling the stereoselectivity of a reaction. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. For instance, in the synthesis of pyrrolidines via intramolecular amination, computational analysis can reveal the origins of diastereoselectivity.

| Reaction Step | Calculated Parameter | Significance |

| Reactant Binding | Binding Energy | Determines the initial complex formation |

| Bond Formation/Cleavage | Activation Energy Barrier | Indicates the rate-determining step |

| Intermediate Stability | Relative Energy | Identifies stable intermediates along the reaction path |

| Product Release | Reaction Energy | Determines the overall thermodynamic favorability |

Structure-Property Relationship (SPR) Theoretical Investigations for Ligand Design

Theoretical investigations into the structure-property relationships (SPR) of this compound derivatives are crucial for the rational design of new ligands with optimized properties. By systematically modifying the structure of the parent compound in silico and calculating the resulting changes in electronic and steric properties, researchers can predict how these modifications will affect the molecule's activity.

For example, in the design of novel anti-HIV agents based on a phenylpyrazole scaffold, structure-activity relationship studies led to the synthesis of derivatives with significantly improved potency. nih.gov Similar principles can be applied to the this compound scaffold. Computational methods can be used to calculate a variety of molecular descriptors, such as:

Electronic Properties: Atomic charges, dipole moment, HOMO-LUMO gap. These descriptors provide insight into the molecule's reactivity and its ability to participate in electrostatic interactions.

Steric Properties: Molecular volume, surface area, and shape indices. These are important for understanding how a ligand fits into a binding site.

Lipophilicity: Calculated LogP values, which predict the molecule's solubility and ability to cross cell membranes.

By correlating these calculated descriptors with experimentally observed properties (e.g., binding affinity to a receptor), quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, studies on 2-phenylpyridine (B120327) derivatives have shown that substituents at specific positions on the phenyl ring can significantly impact their insecticidal activity. mdpi.com

Advanced Analytical Methodologies for Research Characterization of 2 4 Tert Butylphenyl Pyrrolidine Compounds

Comprehensive Spectroscopic Characterization Techniques in Research

Spectroscopic methods provide fundamental insights into the molecular structure, connectivity, and functional groups present in a sample. For 2-(4-tert-butylphenyl)pyrrolidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for a complete structural elucidation.

High-Resolution NMR spectroscopy is arguably the most powerful tool for determining the complete chemical structure of an organic molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons on the pyrrolidine (B122466) ring, the proton attached to the chiral carbon (C2), the N-H proton, and the highly shielded protons of the tert-butyl group. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbons of the aromatic ring (with unique signals for the ipso-, ortho-, meta-, and para-positions relative to the pyrrolidine substituent), and the four carbons of the pyrrolidine ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively assign all signals and understand the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons, which helps trace the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the link between the pyrrolidine ring and the 4-tert-butylphenyl group.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are vital for determining stereochemistry. frontiersin.org They identify protons that are close in space, which can help establish the relative configuration of substituents on the pyrrolidine ring and its preferred conformation in solution. frontiersin.org

| Position/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| tert-Butyl (CH₃) | ~1.3 | ~31.5 | Singlet in ¹H, characteristic sharp peak in ¹³C. nih.gov |

| tert-Butyl (Quaternary C) | - | ~34.5 | No attached protons. |

| Aromatic (C-H ortho to pyrrolidine) | ~7.2-7.3 | ~126.0 | Coupled to meta protons. |

| Aromatic (C-H meta to pyrrolidine) | ~7.3-7.4 | ~125.5 | Coupled to ortho protons. |

| Pyrrolidine (C2-H) | ~4.1-4.3 | ~60-65 | Methine proton at the chiral center, coupled to C3 protons. |

| Pyrrolidine (C3, C4-H₂) | ~1.7-2.2 | ~25-35 | Complex multiplet signals due to diastereotopic protons. |

| Pyrrolidine (C5-H₂) | ~2.9-3.3 | ~46-50 | Protons adjacent to the nitrogen atom. |

| Pyrrolidine (N-H) | ~1.5-2.5 (variable) | - | Broad singlet, position and intensity can vary with solvent and concentration. |

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com

For this compound, the key characteristic absorptions would be:

N-H Stretch: A moderate, somewhat broad absorption in the range of 3300-3500 cm⁻¹ is indicative of the secondary amine of the pyrrolidine ring. libretexts.org Unlike primary amines which show two bands, a secondary amine typically shows a single band in this region. youtube.com

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and tert-butyl groups) are observed just below 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Moderate, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. miamioh.edu

For this compound (C₁₄H₂₁N), the molecular weight is 203.32 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass (203.1674 Da) with high precision, confirming the elemental composition. uni.lu

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. This ion can then undergo fragmentation. Key expected fragmentation pathways include:

Loss of a tert-butyl group: Cleavage of the tert-butyl group is a common fragmentation pathway for molecules containing this moiety, leading to a stable tertiary carbocation. This would result in a significant peak at m/z [M - 57]⁺.

Alpha-Cleavage: The bond between C2 of the pyrrolidine ring and the adjacent carbon (C3) can break, a characteristic fragmentation for amines. This would lead to the formation of a stabilized iminium ion.

Loss of a methyl group: Loss of a methyl radical (CH₃) from the tert-butyl group can occur, leading to a peak at m/z [M - 15]⁺.

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 204.1747 | Protonated Molecular Ion uni.lu |

| [M]⁺ | 203.1669 | Molecular Ion uni.lu |

| [M-15]⁺ | 188.1512 | Loss of a methyl radical (•CH₃) |

| [M-57]⁺ | 146.1121 | Loss of a tert-butyl radical (•C(CH₃)₃) |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformation

While NMR can provide information about relative stereochemistry and solution-state conformation, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry (i.e., the R or S configuration at the chiral center) and the precise three-dimensional arrangement of atoms in the solid state. nih.gov

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with very high precision. mdpi.com For this compound, this analysis would provide:

Absolute Configuration: By using anomalous dispersion effects, often from the diffraction of heavier atoms or by co-crystallizing with a known chiral entity, the absolute configuration (R or S) at the C2 carbon can be unambiguously assigned.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice is revealed, including the puckering of the five-membered pyrrolidine ring (which often adopts an "envelope" or "twist" conformation) and the rotational orientation of the phenyl group. nih.gov

Intermolecular Interactions: The analysis also reveals how the molecules pack together in the crystal, identifying intermolecular forces like hydrogen bonding (involving the N-H group) and π-stacking interactions. redalyc.org

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. nih.gov |

| Space Group | Symmetry of the unit cell (e.g., P2₁, P-1). mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating unit in the crystal. nih.gov |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell. |

| Ring Puckering Parameters | Quantitative description of the pyrrolidine ring's conformation. |

| Torsion Angles | Defines the spatial relationship between different parts of the molecule. |

| Flack Parameter | Used to determine the absolute stereochemistry of the crystal structure. |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment in Research (e.g., Chiral HPLC, GC-MS)

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In a research context, especially for applications where stereochemistry is important, it is crucial to be able to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. Chiral chromatography is the primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different rates. nih.gov

Types of CSPs: A variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns (e.g., ovomucoid) being particularly effective for separating amine-containing compounds. nih.govfarmaciajournal.com

Mobile Phase Optimization: The separation (resolution) of the enantiomers is highly dependent on the mobile phase composition, which typically consists of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol). nih.gov The type and concentration of the modifier, as well as the presence of additives, are optimized to achieve baseline separation of the two enantiomeric peaks.

| Parameter | Example Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or Protein-based (e.g., Ultron ES-OVM) farmaciajournal.com |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 90:10 v/v) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 220 nm or 254 nm) |

| Output Data | Retention times for each enantiomer, peak area, enantiomeric excess (% ee) |

Emerging Research Directions and Diverse Non Clinical Applications of 2 4 Tert Butylphenyl Pyrrolidine Derivatives

Design and Synthesis as Novel Chemical Scaffolds for Methodological Exploration

The 2-arylpyrrolidine motif, including the 2-(4-tert-butylphenyl)pyrrolidine core, is a significant structural unit in many biologically active compounds and functional materials. nih.gov Consequently, the development of efficient and stereoselective synthetic methods to access these scaffolds is a major focus of methodological exploration. Researchers have devised various strategies that often aim to construct the pyrrolidine (B122466) ring or functionalize a pre-existing one. nih.govmdpi.com

A notable approach involves the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov This method allows for the direct synthesis of N-carbamoyl-2-arylpyrrolidines from readily available starting materials under relatively mild conditions. The reaction is tolerant of various functional groups on the vinylarene, making it a versatile tool for creating a library of derivatives. nih.gov

Another powerful strategy is the asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary. rsc.org This method involves the addition of a Grignard reagent, prepared from 2-(2-bromoethyl)-1,3-dioxane, to an N-tert-butanesulfinyl aldimine derived from 4-tert-butylbenzaldehyde. This key step proceeds with high diastereoselectivity, establishing the chiral center. Subsequent one-pot deprotection and cyclization cleanly yield the desired enantiomerically enriched this compound. rsc.org Such methods are crucial as the stereochemistry of the pyrrolidine ring can significantly influence the properties and function of the final molecule. nih.gov

These synthetic advancements provide chemists with robust platforms to generate diverse this compound derivatives, enabling further exploration of their potential in various chemical and material science applications.

Applications in Materials Science and Polymer Chemistry

The unique properties conferred by the this compound moiety have made its derivatives attractive candidates for the development of advanced materials. The bulky, non-polar tert-butyl group can disrupt polymer chain packing, enhancing solubility and processability without significantly compromising thermal stability. ntu.edu.twkoreascience.kr

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which makes processing difficult. ntu.edu.tw Incorporating bulky groups like tert-butylphenyl into the polymer backbone is a proven strategy to overcome this limitation.

Researchers have synthesized novel diamine monomers containing tert-butylphenyl groups to produce organosoluble and thermally stable polyimides. ntu.edu.twkoreascience.krresearchgate.net For instance, polyimides derived from diamines containing 4-tert-butyltriphenylamine groups have demonstrated excellent solubility in common polar organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). ntu.edu.tw These polymers also exhibit high glass transition temperatures (Tg), often exceeding 280°C, and thermal stability with 10% weight loss temperatures above 500°C. ntu.edu.twresearchgate.net

The introduction of the tert-butyl group increases the free volume between polymer chains, which hinders close packing and reduces intermolecular forces, thereby improving solubility. koreascience.kr This allows for the solution casting of flexible and tough polymer films, which is essential for applications in microelectronics and gas separation membranes. koreascience.krresearchgate.net

Table 1: Properties of Polyimides Incorporating tert-Butylphenyl Groups

| Polymer Type | Diamine Monomer | Dianhydride | Solubility | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. | Source(s) |

| Polyamide | 4,4'-diamino-4''-tert-butyltriphenylamine | Various aromatic dicarboxylic acids | Soluble in NMP, DMAc | 282-320°C | > 450°C | ntu.edu.tw |

| Polyimide | 4,4'-diamino-4''-tert-butyltriphenylamine | Various aromatic dianhydrides | Soluble in NMP, DMAc | > 282°C | > 500°C | ntu.edu.tw |

| Polyimide | 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) | 6FDA | Soluble in NMP | - | Two-step degradation | koreascience.kr |

| Polyimide | Diamines with tert-butyl phenoxy groups | Various aromatic dianhydrides | - | > 254°C | > 480°C | researchgate.net |

Derivatives of this compound are also being explored for their potential in photoactive and optoelectronic materials. The incorporation of this scaffold into larger conjugated systems can influence the material's photophysical properties, such as absorption and emission wavelengths, and its electrochemical behavior.

For example, polyamides and polyimides containing 4-tert-butyltriphenylamine units have been shown to be photoactive. ntu.edu.tw These materials exhibit UV absorption maxima between 308 and 361 nm and emit blue light, with photoluminescence peaks in the range of 421-433 nm in solution. Furthermore, they display reversible electrochromic behavior, changing color from a pale yellowish neutral state to green or blue upon oxidation, making them interesting for potential use in electrochromic devices. ntu.edu.tw The tert-butyl group helps to ensure the stability of the oxidized form of the triphenylamine (B166846) core. ntu.edu.tw

The pyrrolidine scaffold itself can be a component of fluorescent sensors. By functionalizing the pyrrolidine ring with fluorophores and specific binding sites, chemists can create molecules that signal the presence of analytes through changes in their fluorescence. mdpi.com

Table 2: Photophysical and Electrochemical Properties of tert-Butyltriphenylamine-based Polymers

| Polymer Type | UV-Vis Absorption (λmax) | Photoluminescence Emission (λmax) | Oxidation Potential (vs. Ag/AgCl) | Electrochromic Color Change | Source(s) |

| Polyamides | 308–361 nm | 421–433 nm (in DMAc) | 1.0–1.1 V | Pale yellowish to green/blue | ntu.edu.tw |

| Polyimides | 308–361 nm | - | 1.0–1.1 V | Pale yellowish to green/blue | ntu.edu.tw |

Advanced Chemical Probes and Sensing Technologies

The structural features of this compound derivatives make them suitable for the development of advanced chemical probes and sensors. The chiral nature of the pyrrolidine ring can be exploited for enantioselective recognition, while the aromatic part can be modified to interact with specific analytes or to incorporate a signaling unit, such as a fluorophore. mdpi.comnih.gov

For instance, fluorescent sensors based on pyridine (B92270) derivatives have been synthesized to detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com While not directly incorporating the this compound unit, the principles are transferable. A molecule containing this scaffold could be designed where the pyrrolidine nitrogen and other appended functional groups act as a binding site for metal ions. The binding event would then alter the electronic properties of the molecule, leading to a detectable change in fluorescence, which can be used for quantitative analysis in environmental or biological samples. mdpi.com

Furthermore, new chlorin-dansyl dyads, where a pyrrolidine-fused chlorin (B1196114) is linked to a dansyl fluorophore, have been synthesized. nih.gov The fluorescence response of these molecules is sensitive to solvent polarity, demonstrating their potential as probes for microenvironments. This concept could be adapted using the this compound scaffold to create probes with tailored solubility and environmental sensitivity. nih.gov

Utilization as Intermediates in the Synthesis of Complex Chemical Architectures (excluding pharmaceuticals)

Beyond direct applications, this compound serves as a valuable intermediate in the synthesis of more complex, non-pharmaceutical chemical architectures. Its pre-defined stereochemistry and functional handles (the secondary amine) allow it to be used as a building block for larger, well-defined structures. mdpi.comresearchgate.net

This scaffold is particularly useful in the construction of ligands for asymmetric catalysis. The pyrrolidine ring is a core component of many successful organocatalysts, such as those derived from proline. mdpi.com By analogy, a chiral this compound can be incorporated into catalyst structures to induce enantioselectivity in chemical reactions.

The scaffold can also be used to build novel spirocyclic systems or other architecturally complex molecules for academic study or for creating new materials. For example, methods for synthesizing spirocyclic pyrrolidines often involve the reaction of a cyclic ketone with an azomethine ylide, which can be generated from a pyrrolidine derivative. researchgate.net The resulting complex, three-dimensional structures are of interest in areas like supramolecular chemistry and the development of novel molecular frameworks. nih.gov

Future Research Challenges and Opportunities in Synthetic Organic Chemistry

The continued utility of this compound and its derivatives presents several challenges and opportunities for synthetic organic chemistry. A primary challenge is the development of even more efficient, scalable, and sustainable synthetic routes to access enantiomerically pure versions of this scaffold. nih.gov While good methods exist, reducing the number of steps, improving atom economy, and avoiding hazardous reagents remain important goals.

A significant opportunity lies in expanding the "chemical space" of derivatives. This involves developing new, regioselective C-H functionalization reactions to modify the phenyl ring or the pyrrolidine ring directly, allowing for rapid diversification of the core structure. Such methods would bypass the need for multi-step syntheses starting from functionalized precursors.

Another area of exploration is the incorporation of this scaffold into novel catalytic systems. Designing new chiral ligands and organocatalysts based on this compound could lead to breakthroughs in asymmetric synthesis, enabling the efficient production of other valuable chiral molecules. mdpi.com

Finally, the full potential of these derivatives in materials science is yet to be realized. Future research could focus on creating novel polymers with precisely controlled properties for advanced applications like flexible electronics, high-performance membranes for separations, and stimuli-responsive materials. rsc.orgnih.gov The challenge will be to establish clear structure-property relationships to guide the rational design of these complex materials.

Q & A

Q. How are purification challenges addressed for stereoisomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.